(3-Mercaptopropyl)trimethoxysilane

Catalog No.
S599025
CAS No.
4420-74-0
M.F
C6H16O3SSi
M. Wt
196.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Mercaptopropyl)trimethoxysilane

CAS Number

4420-74-0

Product Name

(3-Mercaptopropyl)trimethoxysilane

IUPAC Name

3-trimethoxysilylpropane-1-thiol

Molecular Formula

C6H16O3SSi

Molecular Weight

196.34 g/mol

InChI

InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3

InChI Key

UUEWCQRISZBELL-UHFFFAOYSA-N

SMILES

CO[Si](CCCS)(OC)OC

Synonyms

3-(Trimethoxysilyl)-1-propanethiol; (3-Mercaptopropyl)trimethoxysilane; (3-Thiopropyl)trimethoxysilane; (γ-Mercaptopropyl)trimethoxysilane; 3-(Sulfanylpropyl)trimethoxysilane; 3-(Trimethoxysilyl)propanethiol; 3-(Trimethoxysilyl)propyl Mercaptan; 3-MP

Canonical SMILES

CO[Si](CCCS)(OC)OC

MPTMS is a colorless liquid obtained commercially []. It is significant in research due to its ability to modify surfaces by introducing reactive thiol (-SH) groups [, ]. This allows for further attachment of various molecules, creating new functionalities for materials.


Molecular Structure Analysis

MPTMS has a central silicon (Si) atom bonded to three methoxy (CH3O-) groups and a three-carbon chain ending in a thiol group []. The key features are:

  • Silicon atom: Enables bonding to various substrates like oxides [].
  • Methoxy groups: Undergo hydrolysis (reaction with water) to form silanol (Si-OH) groups, which can bond to surfaces like glass or metal oxides [].
  • Thiol group: Provides a reactive site for attaching other molecules containing functional groups like amines or disulfides [].

Chemical Reactions Analysis

Synthesis

MPTMS is typically obtained commercially, but its synthesis can involve reacting 3-mercaptopropyltriethoxysilane with methanol in the presence of a catalyst.

Hydrolysis

Upon exposure to moisture, the methoxy groups of MPTMS react with water to form silanol groups as shown []:

(CH3O)3SiC3H6SH + 3H2O → (HO)3SiC3H6SH + 3CH3OH []

Silanization

The silanol groups formed can react with hydroxyl groups on a surface to create a siloxane bond (Si-O-Si) and modify the surface properties [].

Thiol-ene reaction

The thiol group of MPTMS can participate in thiol-ene click reactions with alkenes to form stable carbon-sulfur bonds [].


Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: 213-215 °C (lit.) [].
  • Solubility: Miscible with common organic solvents like methanol, ethanol, and toluene [].
  • Stability: Air and moisture sensitive []. Incompatible with strong oxidizing agents, strong acids, and alcohols [].

MPTMS acts as a molecular linker. Through hydrolysis, it forms silanol groups that can bond to oxide surfaces. The remaining thiol group serves as an anchor for attaching other molecules, allowing for tailored surface properties [].

Surface Modification and Functionalization

MPTMS is widely used for surface modification due to its ability to form covalent bonds with various materials like glass, metals, and polymers. The thiol group can react with metal surfaces, forming strong metal-sulfur bonds, while the methoxy groups can undergo hydrolysis to form silanol groups (Si-OH) that can further condense and form a silica layer. This modification process enhances various surface properties, including:

  • Adhesion: MPTMS can improve the adhesion between different materials, making it valuable for creating composite materials and coatings.
  • Wettability: By altering the surface chemistry, MPTMS can change the wettability of a surface, making it more hydrophilic (water-loving) or hydrophobic (water-repelling) depending on the desired application.
  • Biocompatibility: MPTMS modification can be used to improve the biocompatibility of surfaces for biomedical applications like implants and biosensors [].

Synthesis of Nanomaterials

MPTMS serves as a crucial precursor for the synthesis of various nanomaterials, including:

  • Mesoporous silica nanoparticles: MPTMS can self-assemble and form ordered structures, leading to the formation of mesoporous silica nanoparticles with tunable pore sizes and functionalities. These nanoparticles are valuable for drug delivery, catalysis, and sensing applications.
  • Functionalized nanoparticles: By incorporating different functional groups onto the MPTMS molecule, researchers can design nanoparticles with specific functionalities for various applications, such as targeted drug delivery or magnetic resonance imaging (MRI) contrast agents.

Physical Description

Liquid

UNII

8CB1M08OIW

GHS Hazard Statements

Aggregated GHS information provided by 431 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 431 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 410 of 431 companies with hazard statement code(s):;
H302 (98.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.39%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (75.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (92.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

4420-74-0

Wikipedia

(3-mercaptopropyl)trimethoxysilane

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
1-Propanethiol, 3-(trimethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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